molecular formula C24H27N3O3 B4063865 N-2-adamantyl-4-(benzylamino)-3-nitrobenzamide

N-2-adamantyl-4-(benzylamino)-3-nitrobenzamide

Cat. No. B4063865
M. Wt: 405.5 g/mol
InChI Key: OIUJAXWCOBCTGR-UHFFFAOYSA-N
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Description

N-2-adamantyl-4-(benzylamino)-3-nitrobenzamide, also known as ANA-12, is a small molecule antagonist of the TrkB receptor. The TrkB receptor is a member of the tyrosine kinase receptor family and is involved in the regulation of neuronal survival, differentiation, and synaptic plasticity. ANA-12 has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain.

Scientific Research Applications

Antiarrhythmic Activity

A series of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides were synthesized, showcasing an original spectrum of antiarrhythmic activity. The structure—activity relationship was studied, identifying compounds with potential lead drug properties for further pharmacological and toxicological evaluation (Likhosherstov et al., 2014). Derivatives of adamant-2-ylamides of alkylamidocarbonic acids demonstrated significant antiarrhythmic effects in models of calcium chloride arrhythmia, with specific compounds showing pronounced efficacy and safety compared to existing antiarrhythmic drugs (Turilova et al., 2013).

Synthesis and Characterization

The reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) led to the formation of 1-N-adamantylbenzamide among other products, highlighting a method for producing related compounds under specific conditions (Sakaguchi et al., 1997). Additionally, adamantane-based microporous polymers were prepared by Friedel–Crafts reaction, followed by post-functionalization with 4-nitrobenzoyl chloride, demonstrating an increase in CO2 uptake capacity due to the interaction between the nitro group and CO2 (Lim et al., 2012).

Additional Applications

Adamantyl N-benzylbenzamide derivatives containing an adamantyl moiety were synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities, showing that the lipophilic character of the adamantyl moiety enhances depigmentation power. This application points towards the use of these compounds in melanogenesis inhibition studies (Baek et al., 2012).

properties

IUPAC Name

N-(2-adamantyl)-4-(benzylamino)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c28-24(26-23-19-9-16-8-17(11-19)12-20(23)10-16)18-6-7-21(22(13-18)27(29)30)25-14-15-4-2-1-3-5-15/h1-7,13,16-17,19-20,23,25H,8-12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUJAXWCOBCTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)NCC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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